molecular formula C34H58Cl6N10O B8260825 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride

Cat. No.: B8260825
M. Wt: 835.6 g/mol
InChI Key: JENOUKVQOPIYJO-UHFFFAOYSA-N
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Description

The compound 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine hydrate dihydrochloride is a guanidine derivative characterized by a hydrophobic octyl chain, a 3,4-dichlorophenylmethyl substituent, and a carbamimidoyl group. Guanidines are known for their strong basicity and biological activity, particularly in antimicrobial and antiviral contexts. The dichlorophenyl group may enhance binding affinity to hydrophobic targets, while the octyl chain likely increases membrane permeability .

Properties

IUPAC Name

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOUKVQOPIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58Cl6N10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Olanexidine Hydrochloride semihydrate involves the reaction of specific biguanide derivatives with hydrochloric acid. The synthetic route typically includes the following steps:

Industrial production methods for Olanexidine Hydrochloride semihydrate are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Olanexidine Hydrochloride semihydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Olanexidine Hydrochloride semihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Alexidine (1,1'-Hexamethylenebis[5-(2-ethylhexyl)biguanide])

Structural Differences :

  • Alexidine is a bisbiguanide with two ethylhexyl chains and a hexylene spacer, whereas the target compound is a mono-guanidine with an octyl chain and dichlorophenylmethyl group.
  • Alexidine’s 4-chloroanilino substituents differ from the target’s 3,4-dichlorophenyl group, altering electronic and steric properties.

Functional Implications :

  • Alexidine’s bisbiguanide structure enables potent antiseptic activity by disrupting microbial membranes. The target’s mono-guanidine structure may offer lower toxicity but reduced broad-spectrum efficacy .
Parameter Target Compound Alexidine
Core Structure Mono-guanidine Bisbiguanide
Key Substituents Octyl, 3,4-dichlorophenylmethyl Ethylhexyl, 4-chloroanilino
Molecular Weight* ~480 g/mol (estimated) 657.7 g/mol
Biological Activity Antimicrobial (inferred) Antiseptic (confirmed)
Reference

3-(3,4-Dichlorophenyl)-1,1-Dimethylurea

Structural Differences :

  • This urea derivative lacks the guanidine moiety but shares the 3,4-dichlorophenyl group. The dimethylurea group is less basic than guanidine.

Functional Implications :

  • The urea compound acts as a herbicide, targeting plant acetolactate synthase. The dichlorophenyl group’s electron-withdrawing properties enhance herbicidal activity. In contrast, the target’s guanidine group may facilitate interactions with mammalian or microbial enzymes .
Parameter Target Compound 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea
Core Structure Guanidine Urea
Key Substituents Octyl, dichlorophenylmethyl Dichlorophenyl, dimethyl
Molecular Weight ~480 g/mol (estimated) 249.1 g/mol
Biological Activity Antimicrobial (inferred) Herbicidal (confirmed)
Reference

5-Amino-3-(3,4-Dichlorophenyl)-1H-Indazole

Structural Differences :

  • This indazole derivative features a fused aromatic ring system instead of a guanidine core. The dichlorophenyl group is directly attached to the indazole.

Functional Implications :

  • Indazoles often target kinases or neurotransmitter receptors. The dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes. The target compound’s guanidine group could enable hydrogen bonding absent in this indazole .

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